2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chromeno[2,3-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the chromeno[2,3-d]pyrimidine core is known for its potential therapeutic properties. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
- 2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide may exhibit unique biological activities or chemical reactivity due to the specific positioning of the tolyl groups. This can influence its interaction with molecular targets and its overall stability and solubility.
Properties
IUPAC Name |
2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-8-11-20(12-9-17)26-30-27-22(15-21-14-18(2)10-13-24(21)33-27)28(31-26)34-16-25(32)29-23-7-5-4-6-19(23)3/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYBKFFUPALCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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